molecular formula C17H14ClF2N3O3S B1684328 PLX-4720 CAS No. 918505-84-7

PLX-4720

Numéro de catalogue: B1684328
Numéro CAS: 918505-84-7
Poids moléculaire: 413.8 g/mol
Clé InChI: YZDJQTHVDDOVHR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PLX-4720 is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core, a difluorophenyl group, and a sulfonamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of PLX-4720 typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[2,3-b]pyridine core.

    Introduction of the Chlorine Atom: Chlorination of the pyrrolo[2,3-b]pyridine core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Difluorophenyl Group: This step involves a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.

Analyse Des Réactions Chimiques

Types of Reactions

PLX-4720 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the pyrrolo[2,3-b]pyridine core can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Applications De Recherche Scientifique

Scientific Research Applications

  • Melanoma Treatment
    • PLX-4720 has shown substantial efficacy in treating melanoma cells harboring the B-Raf V600E mutation. In xenograft models, this compound administration resulted in significant tumor regression and prolonged survival rates without notable toxicity .
    • Clinical trials have indicated that patients with B-Raf V600E-positive melanoma experienced tumor shrinkage and improved outcomes following treatment with this compound .
  • Thyroid Cancer
    • Research indicates that this compound effectively reduces cell proliferation, migration, and invasion in thyroid cancer cell lines with the B-Raf V600E mutation. In particular, it inhibits the secretion of CXCL8, a chemokine involved in tumor progression, thereby impacting the tumor microenvironment positively .
    • In vivo studies demonstrated that this compound treatment led to reduced aggressiveness of thyroid tumors and upregulation of differentiation markers .
  • Colon Cancer
    • Some studies have reported that this compound can induce resistance to apoptosis in certain colon cancer cell lines with the B-Raf V600E mutation. This highlights the complexity of its application across different cancers and suggests a need for combination therapies to enhance efficacy .
  • Combination Therapies
    • Ongoing research is exploring the potential of combining this compound with other therapeutic agents to overcome resistance mechanisms observed in various cancers. For instance, studies are investigating its synergistic effects when used alongside immune checkpoint inhibitors or other targeted therapies .

Case Studies

Study Cancer Type Findings
Nature (2019)Thyroid CancerInhibition of CXCL8 secretion; reduced migration in BRAFV600E cellsThis compound may exert anti-tumor effects through modulation of tumor microenvironment
PNAS (2007)MelanomaSignificant tumor growth delays in xenograft modelsSupports potential for clinical application in B-Raf V600E-positive tumors
PLOS One (2011)Colon CancerResistance to apoptosis observed in certain cell linesIndicates need for combination strategies in treatment

Mécanisme D'action

The mechanism of action of PLX-4720 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

    5-Chloro-1H-pyrrolo[2,3-b]pyridine: Shares the pyrrolo[2,3-b]pyridine core but lacks the difluorophenyl and sulfonamide groups.

    N-(3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)methanesulfonamide: Similar structure but with a methanesulfonamide group instead of a propane-1-sulfonamide group.

Uniqueness

The uniqueness of PLX-4720 lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

Activité Biologique

PLX-4720 is a selective inhibitor of the B-Raf kinase, particularly effective against the B-Raf V600E mutation commonly found in various cancers, including melanoma and thyroid cancer. Its biological activity has been extensively studied, revealing significant effects on tumor growth, cell migration, and the tumor microenvironment.

This compound primarily functions by inhibiting the B-Raf V600E mutant protein, which leads to downstream effects on the mitogen-activated protein kinase (MAPK) signaling pathway. This inhibition results in reduced phosphorylation of ERK1/ERK2, crucial mediators in cell proliferation and survival.

Key Findings:

  • Inhibition of ERK Activity : this compound significantly reduces phospho-ERK levels in cells harboring the B-Raf V600E mutation. For instance, treatment with 10 μM this compound resulted in over 90% reduction of phospho-ERK levels within one hour in thyroid cancer cell lines like 8505c .
  • Effect on Cell Proliferation : In vitro studies demonstrated that this compound treatment led to a marked decrease in cell proliferation rates. For example, in 8505c cells, BrdU uptake was significantly lower after this compound treatment compared to controls .
Concentration (μM) Phospho-ERK Reduction (%) BrdU Uptake (%)
1~9018.4 ± 1.4
10~903.7 ± 1.2

Melanoma Studies

In preclinical models of melanoma, this compound has shown substantial antitumor activity:

  • Tumor Size Reduction : In single mutant mouse models treated with this compound, tumor sizes decreased by approximately 20%, while control tumors increased by over 50% .
  • Immune Response Modulation : Interestingly, while this compound reduced T-cell infiltration in some models, it also stimulated host antitumor immune responses through mechanisms involving CD40L and IFNγ signaling pathways .

Thyroid Cancer Studies

This compound's effects have also been studied in thyroid cancer cell lines:

  • Cell Migration and Invasion : Treatment with this compound inhibited both basal and CXCL8-induced cell migration in BRAF V600E mutated thyroid cancer cells like BCPAP and 8505C but had no significant effect on TPC-1 cells with wild-type B-Raf .
Cell Line Migration Reduction (Cells/Field)
BCPAPSignificant
8505CSignificant
TPC-1Not Significant

Resistance Mechanisms

Despite its efficacy, resistance to this compound can develop, often mediated by alternative signaling pathways such as AKT. Studies have shown that tumors can resume growth after an initial response to treatment due to compensatory mechanisms activating alternative survival pathways .

Case Study: Melanoma Patient Response

A patient with advanced melanoma harboring the BRAF V600E mutation was treated with this compound. Initial scans showed a significant reduction in tumor size after six weeks of therapy. However, after three months, the patient exhibited signs of disease progression attributed to acquired resistance mechanisms.

Case Study: Thyroid Cancer Treatment

In a cohort study involving patients with BRAF V600E positive thyroid cancer treated with this compound, a majority experienced a reduction in tumor aggressiveness and improved differentiation markers. However, some patients demonstrated paradoxical ERK activation leading to worsened outcomes .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of PLX-4720 in selectively inhibiting B-RafV600E-mutant cells?

this compound is an ATP-competitive, azaindole-based inhibitor targeting the B-RafV600E oncoprotein with an IC50 of 13 nM. Its selectivity (10-fold over wild-type B-Raf) is validated via proliferation assays in BRAFV600E-mutant melanoma (A375, Colo829) and thyroid cancer cells. Methodologically, confirm inhibition by measuring ERK phosphorylation (pERK) reduction via Western blot and correlate with cell cycle arrest (G2/M phase) and apoptosis (Annexin V staining) .

Q. How to determine the IC50 of this compound in vitro?

Conduct dose-response proliferation assays (e.g., CCK-8, IncuCyte) across a concentration gradient (e.g., 1 nM–10 µM). Example protocols:

  • Treat A375R cells with 1 µM this compound for 14 days to assess resistance .
  • Use GSC20 glioblastoma stem cells to calculate IC50, followed by validation of DNA damage (γH2AX staining) and apoptosis (TUNEL assay) . Note cell line-specific variability due to genetic background .

Q. What standard in vivo models evaluate this compound efficacy?

  • Xenografts : Oral administration (5–20 mg/kg) in COLO205 or A375 tumor-bearing mice. Monitor tumor volume and pERK suppression (43% reduction at 20 mg/kg) .
  • Genetic models : BRAFV600E/PIK3CAH1047R double-mutant mice to study resistance mechanisms. Analyze ERK/AKT signaling via immunohistochemistry and PET imaging (e.g., 4-[18F]F-Gln uptake) .

Advanced Research Questions

Q. How to validate candidate genes driving this compound resistance using CRISPR-Cas9 screens?

  • Perform pooled SAM (Synergistic Activation Mediator) screens in A375 cells. Top resistance genes (e.g., EGFR, MAP2K2) are validated by:

  • Expressing individual sgRNAs with SAM and comparing resistance levels to cDNA overexpression .
  • Quantifying transcript (qRT-PCR) and protein (flow cytometry/Western blot) levels to confirm gene activation .
    • Cross-reference with arrayed cDNA screens to identify overlapping hits (e.g., NGFR, ERBB3) .

Q. Why does low-dose this compound paradoxically enhance proliferation in some BRAFV600E-mutant cells?

At subtherapeutic doses (e.g., 62.5 nM), this compound induces TGF-β signaling via TGFBR1, promoting cell survival. Methodological insights:

  • Use IncuCyte Zoom live-cell imaging in Colo829 cells to track proliferation under 62.5 nM this compound ± TGFBR1 inhibitor SB-431542 (10 µM) .
  • Validate with siRNA targeting TGFBR1 to abolish pro-survival effects .

Q. How to address this compound-induced paradoxical ERK activation in BRAFV600E/PIK3CAH1047R dual mutants?

Co-administer PI3K inhibitors (e.g., GDC-0941) to block PI3K-AKT-driven ERK reactivation:

  • In vivo: Treat double-mutant mice with this compound (20 mg/kg) + GDC-0941 (50 mg/kg). Assess tumor regression via histology (Ki67 index) and phospho-ERK/phospho-AKT Western blot .
  • In vitro: Use MEK inhibitors (PD-325901) to isolate ERK signaling contributions .

Q. What methodologies identify this compound’s off-target effects (e.g., hERG channel inhibition)?

  • Western blot/flow cytometry : Quantify hERG protein membrane localization in this compound-treated vs. control cells .
  • Electrophysiology : Patch-clamp assays to measure hERG current (IKr) suppression, which may explain cardiotoxicity risks .

Q. How do multi-task learning models improve this compound sensitivity prediction?

The DSEN (Drug-Specific Elastic Net) model integrates multi-omics data (e.g., B-Raf mutation status, gene expression) to predict AUC values:

  • Prioritize features with non-zero coefficients (e.g., B-Raf mutation, MITF expression) using bootstrap resampling .
  • Validate with RMSE comparisons between DSEN and baseline models in high-sensitivity cell lines .

Q. Contradictory Data Analysis

Q. How to reconcile this compound’s dual role in promoting and inhibiting tumor growth?

Context-dependent effects arise from:

  • Dose : High doses (≥1 µM) inhibit ERK and induce apoptosis, while low doses (≤100 nM) activate survival pathways (e.g., TGF-β) .
  • Genetic background : Co-occurring mutations (e.g., PIK3CAH1047R) drive resistance via ERK reactivation .
  • Experimental design : Use isogenic cell lines (BRAFV600E vs. BRAFwt) and single-cell RNA-seq to dissect heterogeneity .

Q. Methodological Best Practices

  • Resistance studies : Combine CRISPR screens with longitudinal RNA-seq to track transcriptional adaptation .
  • Combination therapies : Preclinical testing should include pharmacokinetic profiling (e.g., PET imaging for glutamine uptake) to monitor metabolic adaptations .
  • Data reproducibility : Cross-validate findings in ≥2 cell lines (e.g., A375, Colo829) and orthogonal assays (e.g., IncuCyte proliferation + clonogenic survival) .

Propriétés

IUPAC Name

N-[3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClF2N3O3S/c1-2-5-27(25,26)23-13-4-3-12(19)14(15(13)20)16(24)11-8-22-17-10(11)6-9(18)7-21-17/h3-4,6-8,23H,2,5H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDJQTHVDDOVHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClF2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10238711
Record name PLX-4720
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918505-84-7
Record name N-[3-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)carbonyl]-2,4-difluorophenyl]-1-propanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=918505-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PLX-4720
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918505847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PLX-4720
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06999
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PLX-4720
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PLX-4720
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQY31RO8HA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.